synthesis pathway and reaction conditions for N-(3-acetylphenyl)-4-propoxybenzamide
synthesis pathway and reaction conditions for N-(3-acetylphenyl)-4-propoxybenzamide
An In-depth Technical Guide to the Synthesis of N-(3-acetylphenyl)-4-propoxybenzamide
Introduction
N-(3-acetylphenyl)-4-propoxybenzamide is a chemical compound of interest in medicinal chemistry and materials science. Its structure, featuring an amide linkage connecting a substituted phenyl ring with an acetyl group and a propoxy-functionalized benzoyl moiety, makes it a potential candidate for various applications, including as an intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of a reliable and efficient laboratory-scale synthesis pathway for N-(3-acetylphenyl)-4-propoxybenzamide, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The described methodology is grounded in established chemical principles and supported by authoritative sources.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a straightforward and convergent synthesis strategy. The most logical disconnection is at the amide bond, which is a robust and well-understood functional group to form. This approach breaks down the target molecule into two key precursors: 3-aminoacetophenone and a 4-propoxybenzoyl derivative. The 4-propoxybenzoyl moiety can be derived from the commercially available 4-hydroxybenzoic acid through a two-step process involving etherification followed by activation of the carboxylic acid.
Caption: Retrosynthetic analysis of N-(3-acetylphenyl)-4-propoxybenzamide.
Synthesis Pathway
The synthesis of N-(3-acetylphenyl)-4-propoxybenzamide is accomplished through a three-step sequence starting from commercially available materials.
Caption: Overall synthesis pathway for N-(3-acetylphenyl)-4-propoxybenzamide.
Experimental Procedures
Step 1: Synthesis of 4-propoxybenzoic acid
This step involves the Williamson ether synthesis, a reliable method for forming ethers. The phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated by a mild base, potassium carbonate, to form a phenoxide ion. This nucleophile then displaces the bromide ion from 1-bromopropane in an SN2 reaction to form the desired ether linkage.
Protocol:
-
To a solution of 4-hydroxybenzoic acid (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with concentrated HCl to a pH of approximately 2 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford 4-propoxybenzoic acid.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 4-hydroxybenzoic acid | 138.12 | 1.0 | 13.81 g |
| Potassium carbonate | 138.21 | 2.5 | 34.55 g |
| 1-bromopropane | 122.99 | 1.2 | 14.76 g (10.9 mL) |
| Dimethylformamide | - | - | 100 mL |
Expected Yield: 85-95%
Step 2: Synthesis of 4-propoxybenzoyl chloride
The carboxylic acid is converted to a more reactive acid chloride to facilitate the subsequent amide bond formation. Thionyl chloride is a common and effective reagent for this transformation. A catalytic amount of DMF can accelerate the reaction through the formation of the Vilsmeier reagent.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-propoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux (approximately 76 °C) and stir for 2-3 hours, or until the evolution of gas (SO2 and HCl) ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-propoxybenzoyl chloride is typically used in the next step without further purification.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 4-propoxybenzoic acid | 180.20 | 1.0 | 18.02 g |
| Thionyl chloride | 118.97 | 5.0 | 59.49 g (36.5 mL) |
| Dimethylformamide | - | cat. | 2-3 drops |
Expected Yield: Quantitative (used crude)
Step 3: Synthesis of N-(3-acetylphenyl)-4-propoxybenzamide
This final step is a nucleophilic acyl substitution reaction. The amino group of 3-aminoacetophenone acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-propoxybenzoyl chloride. A mild base, such as pyridine, is used to neutralize the HCl gas that is generated during the reaction.
Protocol:
-
Dissolve 3-aminoacetophenone (1.0 eq) and pyridine (1.2 eq) in dichloromethane (CH2Cl2) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-propoxybenzoyl chloride (1.1 eq) in CH2Cl2 to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(3-acetylphenyl)-4-propoxybenzamide.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 3-aminoacetophenone | 135.15 | 1.0 | 13.52 g |
| 4-propoxybenzoyl chloride | 198.64 | 1.1 | 21.85 g |
| Pyridine | 79.10 | 1.2 | 9.49 g (9.7 mL) |
| Dichloromethane | - | - | 150 mL |
Expected Yield: 70-85%
Characterization
The identity and purity of the synthesized N-(3-acetylphenyl)-4-propoxybenzamide should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (amide C=O, ketone C=O, C-N, C-O).
-
Melting Point Analysis: To assess the purity of the final product.
Safety Considerations
-
Thionyl chloride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Pyridine is a flammable liquid with a strong, unpleasant odor. It should also be handled in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.
-
Acids and bases used in the workup procedures should be handled with care.
Conclusion
The synthesis pathway detailed in this guide provides a robust and reproducible method for the preparation of N-(3-acetylphenyl)-4-propoxybenzamide. By following the outlined procedures and adhering to the necessary safety precautions, researchers can efficiently synthesize this compound for further investigation and application. The use of well-established reactions and commercially available starting materials makes this a practical and accessible route for most organic synthesis laboratories.
References
-
PubChem. (n.d.). 4-Propoxybenzoic acid. Retrieved from [Link]
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
